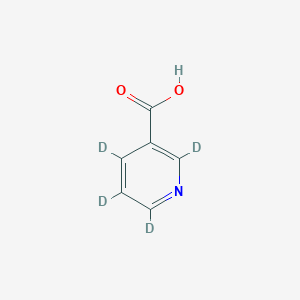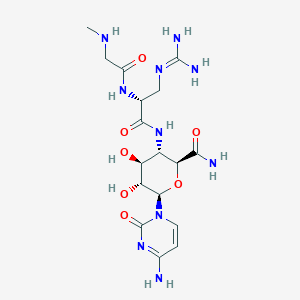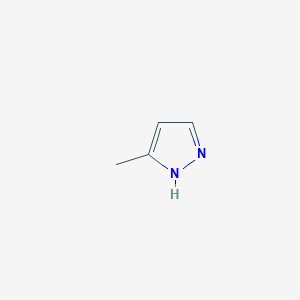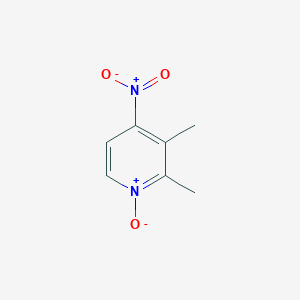
烟酸-d4
描述
Nicotinic-d4 Acid, also known as Niacin-d4 or 2,4,5,6-Tetradeuteriopyridine-3-carboxylic acid, is a nicotinic acid and a deuterated compound . It is a precursor of the coenzymes NAD and NADP . The molecular formula is C6H5NO2 and the molecular weight is 127.13 g/mol .
Molecular Structure Analysis
The IUPAC name for Nicotinic-d4 Acid is 2,4,5,6-tetradeuteriopyridine-3-carboxylic acid . The InChI is InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1D,2D,3D,4D . The Canonical SMILES is C1=CC(=CN=C1)C(=O)O and the Isomeric SMILES is [2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)O)[2H] .
Physical And Chemical Properties Analysis
The physical and chemical properties of Nicotinic-d4 Acid include a molecular weight of 127.13 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, a Rotatable Bond Count of 1, an Exact Mass of 127.057135386 g/mol, a Monoisotopic Mass of 127.057135386 g/mol, a Topological Polar Surface Area of 50.2 Ų, a Heavy Atom Count of 9, and a Formal Charge of 0 .
科学研究应用
Synthesis of Novel Derivatives
Nicotinic acid is used as a starting compound in the synthesis of novel derivatives. It is subjected to a series of condensation reactions with appropriate aldehydes to obtain a series of twelve acylhydrazones . These acylhydrazones show promising activity against Gram-positive bacteria .
Antimicrobial Activity
Some of the synthesized acylhydrazones show promising activity against Gram-positive bacteria, especially against Staphylococcus epidermidis ATCC 12228 . The activity of these compounds against the Staphylococcus aureus ATCC 43300 strain, i.e., the MRSA strain, is also notable .
Synthesis of 1,3,4-Oxadiazoline Derivatives
The synthesized acylhydrazones can be subjected to a cyclization reaction in acetic anhydride to obtain twelve new 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives . These derivatives also exhibit antimicrobial activity .
NAD+ Augmentation Therapy
Nicotinic acid plays a pivotal role in NAD+ biosynthesis, which is crucial for various physiological processes within mammalian cells, including energy metabolism, redox homeostasis, and genetic regulation . Therefore, it is considered for NAD+ augmentation therapy, a promising strategy to mitigate aging-associated phenomena .
Skin Care Applications
Nicotinic acid supplementation leads to a significant elevation in intracellular NAD+ levels in human skin keratinocytes . This up-regulation has beneficial impacts on mitochondrial function, as indicated by the up-regulation of mitochondrial superoxide dismutase (SOD2) and sirtuin 3 (SIRT3) .
Mitigation of Reactive Oxygen Species (ROS) Accumulation
Nicotinic acid supplementation can mitigate rotenone-induced mitochondrial reactive oxygen species (ROS) accumulation . This property makes it a potential candidate for the prevention and treatment of conditions associated with ROS accumulation.
Anti-inflammatory and Analgesic Efficacy
2-Substituted aryl derivatives of nicotinic acid have shown anti-inflammatory and analgesic efficacy . This makes them potential candidates for use within this class of drugs .
作用机制
Target of Action
Nicotinic-d4 Acid, also known as Niacin , is a B vitamin that plays a crucial role in cellular physiology . It primarily targets the GPR109A receptor , which is involved in modulating triglyceride synthesis in the liver and lipolysis in adipose tissue .
Mode of Action
Nicotinic-d4 Acid interacts with its targets by inhibiting the formation of intracellular cyclic adenosine monophosphate and down-regulating lipolysis and the production of free fatty acids .
Biochemical Pathways
Nicotinic-d4 Acid affects several biochemical pathways. It serves as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
The pharmacokinetics of Nicotinic-d4 Acid involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract and distributed throughout the body . It is metabolized in the liver and excreted in the urine . The compound’s ADME properties impact its bioavailability, influencing its therapeutic efficacy .
Result of Action
The action of Nicotinic-d4 Acid results in several molecular and cellular effects. It decreases lipids and apolipoprotein B-containing lipoproteins by modulating triglyceride synthesis in the liver . This leads to a decrease in LDL-C levels and an increase in high-density lipoprotein cholesterol (HDL-C) levels . These changes in lipid profiles can help reduce the risk of cardiovascular diseases .
Action Environment
The action, efficacy, and stability of Nicotinic-d4 Acid can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. It’s also worth noting that the compound’s action can be influenced by the individual’s diet, as Nicotinic-d4 Acid is a water-soluble vitamin found in some vegetable and animal sources
安全和危害
Nicotinic-d4 Acid may cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to avoid contact with skin and eyes . It should be used only outdoors or in a well-ventilated area, and protective gloves, clothing, and eye/face protection should be worn .
属性
IUPAC Name |
2,4,5,6-tetradeuteriopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIIMVLHYAWGP-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480080 | |
| Record name | Nicotinic-d4 Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinic-d4 Acid | |
CAS RN |
66148-15-0 | |
| Record name | 3-Pyridine-2,4,5,6-d4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66148-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinic-d4 Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5,6-Tetradeuteriopyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing a robust analytical method like LC-MS/MS for compounds like Nicotinic-d4 Acid?
A1: Developing a sensitive and specific analytical method is crucial for any compound intended for use in research or clinical settings, including deuterated forms like Nicotinic-d4 Acid. Here's why:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate](/img/structure/B28135.png)







